

# Mdivi-1: A Profile of a Widely Used, Yet Controversial, Drp1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | THP104c   |           |
| Cat. No.:            | B10829467 | Get Quote |

Mdivi-1 is a cell-permeable quinazolinone derivative that was one of the first identified small molecule inhibitors of mitochondrial fission. It has been widely used in preclinical studies across a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

### **Mechanism of Action**

Mdivi-1 is reported to inhibit Drp1 by allosterically modulating its GTPase activity, which is essential for the constriction and scission of the mitochondrial outer membrane. By inhibiting Drp1, Mdivi-1 is purported to block mitochondrial fission, leading to an elongated and interconnected mitochondrial network. This, in turn, is suggested to prevent mitochondrial fragmentation associated with apoptosis and cellular stress.

## **Experimental Evidence and Off-Target Effects**

While numerous studies have utilized Mdivi-1 to probe the role of mitochondrial fission in various pathological processes, its specificity for Drp1 has been questioned. Key findings from the literature include:

- Drp1 Inhibition: Some studies have shown that Mdivi-1 can inhibit Drp1 GTPase activity and reduce the translocation of Drp1 from the cytosol to the mitochondria.
- Off-Target Effects: A significant body of evidence suggests that Mdivi-1 has off-target effects,
  most notably as a reversible inhibitor of Complex I of the mitochondrial electron transport







chain. This action can independently affect cellular bioenergetics and reactive oxygen species (ROS) production, confounding the interpretation of results attributed solely to Drp1 inhibition.

• Contradictory Findings: The lack of specificity of Mdivi-1 may contribute to contradictory findings in the literature, with some studies reporting protective effects while others show a lack of efficacy or even detrimental outcomes.

Due to the absence of data for **THP104c**, a direct comparison of quantitative data, experimental protocols, and signaling pathways with Mdivi-1 is not possible at this time. Further research and publication of data on **THP104c** are required to enable such a comparative analysis.

 To cite this document: BenchChem. [Mdivi-1: A Profile of a Widely Used, Yet Controversial, Drp1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829467#thp104c-vs-mdivi-1-a-comparative-study-on-drp1-inhibition]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com